molecular formula C6H11IO B3197131 Cyclohexanol, 2-iodo-, (1R,2R)- CAS No. 10039-14-2

Cyclohexanol, 2-iodo-, (1R,2R)-

Cat. No.: B3197131
CAS No.: 10039-14-2
M. Wt: 226.06 g/mol
InChI Key: YSLIEJFPLGXOBP-PHDIDXHHSA-N
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Description

Cyclohexanol, 2-iodo-, (1R,2R)- is an organic compound with the molecular formula C₆H₁₁IO. It is a derivative of cyclohexanol where an iodine atom is substituted at the second position of the cyclohexane ring. This compound is known for its unique stereochemistry, specifically the (1R,2R) configuration, which can influence its reactivity and interactions in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 2-iodo-, (1R,2R)- can be synthesized through several methods. One common approach involves the iodination of cyclohexanol. This process typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to introduce the iodine atom at the desired position on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 2-iodo-, (1R,2R)- may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-iodo-, (1R,2R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclohexanone derivatives.

    Reduction: The iodine atom can be reduced to form cyclohexanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanol, 2-iodo-, (1R,2R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-iodo-, (1R,2R)- involves its interaction with molecular targets through its iodine and hydroxyl functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used. The stereochemistry of the compound plays a crucial role in determining its reactivity and selectivity in these processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: The parent compound without the iodine substitution.

    Cyclohexanone: The oxidized form of cyclohexanol.

    2-Bromocyclohexanol: Similar structure with a bromine atom instead of iodine.

    2-Chlorocyclohexanol: Similar structure with a chlorine atom instead of iodine.

Uniqueness

Cyclohexanol, 2-iodo-, (1R,2R)- is unique due to its specific (1R,2R) stereochemistry and the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make this compound particularly interesting for various chemical transformations and applications.

Properties

IUPAC Name

(1R,2R)-2-iodocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLIEJFPLGXOBP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol, 2-iodo-, (1R,2R)-
Reactant of Route 2
Cyclohexanol, 2-iodo-, (1R,2R)-
Reactant of Route 3
Cyclohexanol, 2-iodo-, (1R,2R)-
Reactant of Route 4
Cyclohexanol, 2-iodo-, (1R,2R)-
Reactant of Route 5
Cyclohexanol, 2-iodo-, (1R,2R)-
Reactant of Route 6
Cyclohexanol, 2-iodo-, (1R,2R)-

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